5-(1-Acetylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-(1-Acetylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Acetylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyridine. This step often requires the use of a catalyst and specific reaction conditions to achieve high yields.
Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative. This step may require the use of a dehydrating agent and specific reaction conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(1-Acetylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or oxazole rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
5-(1-Acetylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(1-Acetylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Interaction with Receptors: The compound may bind to specific receptors on the surface of cells, leading to changes in cellular signaling pathways.
Modulation of Gene Expression: The compound may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
5-(1-Acetylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid can be compared with other similar compounds, such as:
5-(1-Acetylpiperidin-4-yl)-1,3-oxazole-4-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group. It may have different chemical and biological properties.
5-(1-Acetylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid: This compound has a thiazole ring instead of an oxazole ring. It may have different reactivity and biological activities.
5-(1-Acetylpiperidin-4-yl)-1,3-oxazole-4-methyl ester: This compound has a methyl ester group instead of a carboxylic acid group. It may have different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-(1-acetylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7(14)13-4-2-8(3-5-13)10-9(11(15)16)12-6-17-10/h6,8H,2-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXMATXDCHSHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=C(N=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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